p-Pentyloxynitrobenzene
Overview
Description
P-Pentyloxynitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Environmental Impact and Remediation
- Pentachloronitrobenzene (PCNB), a related compound to p-Pentyloxynitrobenzene, is used as a soil fungicide in greenhouses. Its residue in soils and its environmental impact have been studied, emphasizing its role in the control of pathogens like Rhizoctonia and Botrytis in lettuce. Various studies have explored its residues, environmental fate, and the potential for microbial remediation in contaminated soils. This includes the degradation of PCNB using bacterial strains like Cupriavidus sp. YNS-85, highlighting the potential for bioremediation in PCNB-contaminated sites (Vos, ten Noever de Brauw, & Olthof, 1974); (Zhang et al., 2017).
2. Chemical Synthesis and Potential Applications
- Research on the synthesis of related compounds like 1-n-pentyl-3,5-dihydroxybenzene, which can be used to synthesize cannabinoids, highlights the potential applications in pain management, sedation, anti-inflammatory treatments, aid-digestion, and anti-high blood pressure. These compounds have broad application prospects, indicating the relevance of this compound and its derivatives in medicinal chemistry and pharmaceutical applications (Yue, 2009).
3. Electrochemical and Physical Properties
- Studies on the electrochemical reduction of related chloronitrobenzenes, like p-chloronitrobenzene (p-CNB), at silver cathodes in various solvents, offer insights into the reduction mechanisms and the potential for synthesizing useful compounds from these reductions. Such research can inform the development of environmentally friendly and efficient methods for handling and transforming compounds like this compound (Huang et al., 2019).
4. Toxicological Studies and Risk Assessment
- Toxicologic and metabolic studies on PCNB, including its effects on reproduction in animals and potential tissue storage, provide critical information on the safety and environmental impact of these compounds. Such studies are essential for risk assessment and regulatory decisions related to the use of this compound and its derivatives (Borzelleca et al., 1971).
5. Biological Interactions and Potential Hazards
- The interactions of related nitrosobenzenes with biological systems, like their mutagenic potential and effects on enzyme activities, offer insights into the biological impacts of this compound. Understanding these interactions is crucial for assessing the potential risks associated with the use of these compounds in various applications (Gupta, Dey, & Juneja, 1985).
Properties
IUPAC Name |
1-nitro-4-pentoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRUYYFRYGZFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212888 | |
Record name | 4-Nitrophenyl pent-1-yl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63469-11-4 | |
Record name | 4-Nitrophenyl pent-1-yl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl pent-1-yl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.